(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate
CAS No.: 210709-23-2
Cat. No.: VC2844836
Molecular Formula: C10H15NO5
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210709-23-2 |
|---|---|
| Molecular Formula | C10H15NO5 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate |
| Standard InChI | InChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2/t9-;;/m0../s1 |
| Standard InChI Key | DXYVRJFEKNLUME-WWPIYYJJSA-N |
| Isomeric SMILES | C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O.O.O |
| SMILES | C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O |
| Canonical SMILES | C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O |
Introduction
Physical and Chemical Properties
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate is identified by the CAS number 210709-23-2 and has a molecular formula of C10H15NO5, which includes two water molecules in its dihydrate form. The molecular weight of this compound is 229.23 g/mol, reflecting its composition of a tetrahydroisoquinoline core along with functional groups and crystal water .
The compound exists as a solid at standard conditions. Its complete chemical structure is represented by the SMILES code O=C([C@H]1NCC2=C(C=CC(O)=C2)C1)O.[H]O[H].[H]O[H], which encodes both its molecular connectivity and stereochemical configuration . The notation [C@H] specifically indicates the (S) stereochemistry at the carbon atom bearing the carboxylic acid group.
Table 1: Key Physical and Chemical Properties
The presence of two water molecules in the crystal structure influences the compound's physical properties and stability, differentiating it from its anhydrous counterpart (CAS: 128502-56-7) .
Structural Characteristics
The structural characteristics of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate are central to understanding its chemical behavior and applications. The compound features a tetrahydroisoquinoline scaffold, consisting of a benzene ring fused to a partially saturated piperidine ring with specific functional group modifications.
Key structural features include:
-
A tetrahydroisoquinoline core structure that provides a rigid, nitrogen-containing heterocyclic framework
-
A hydroxyl (-OH) group at position 7 on the benzene ring, which contributes to the compound's hydrogen bonding capabilities and influences its solubility in various solvents
-
A carboxylic acid (-COOH) group at position 3 on the piperidine ring, which contributes to the compound's acidity and reactivity
-
A defined stereocenter at the carbon bearing the carboxylic acid group (C-3), specifically in the (S) configuration, which is critical for its biological activity and pharmaceutical applications
-
Two water molecules that form part of the crystal structure, stabilizing the molecule through hydrogen bonding networks
The compound's chiral nature arises from the stereocenter at position 3, making it distinct from its enantiomer. This stereochemistry is particularly important for its biological activity, as different stereoisomers often exhibit different biological properties and interactions with chiral biological targets like enzymes and receptors.
The presence of both the hydroxyl and carboxylic acid groups creates potential for hydrogen bonding and chemical modifications, enhancing the compound's utility as a synthetic intermediate in pharmaceutical development and as a tool in biochemical research.
Pharmaceutical Applications
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features provide a versatile scaffold for drug design, enabling the development of compounds with enhanced efficacy and safety profiles.
The pharmaceutical importance of this compound stems from several characteristics:
-
The tetrahydroisoquinoline scaffold appears in numerous bioactive compounds, making it a privileged structure in medicinal chemistry
-
The hydroxyl group at position 7 provides a site for further functionalization, allowing for the modification of pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability
-
The carboxylic acid moiety offers opportunities for derivatization through esterification, amide formation, or reduction, expanding the range of potential drug candidates
-
The specific (S) stereochemistry at position 3 is crucial for molecular recognition by biological targets, influencing the compound's potency and selectivity
In drug development, this compound enhances efficacy and safety by providing a well-defined structural foundation that can be modified to optimize interactions with specific biological targets. The tetrahydroisoquinoline core, combined with the strategic positioning of functional groups, facilitates the design of drugs with improved binding affinities and pharmacological profiles.
The chiral nature of the molecule is particularly significant in pharmaceutical applications, as different stereoisomers can exhibit dramatically different biological activities. The specific (S) configuration of this compound may be crucial for its intended pharmaceutical applications, possibly influencing receptor binding, enzyme inhibition, or other biological interactions .
Biochemical Research Applications
In biochemical research, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate is utilized in studies related to neurotransmitter modulation, helping researchers understand biochemical pathways involved in mental health conditions. The compound's structural similarity to certain neurotransmitters and their precursors makes it valuable for investigating neural signaling mechanisms.
Key research applications include:
-
Neurotransmitter pathway studies: The compound aids in understanding complex biological systems involved in neurotransmission, potentially influencing research on conditions such as Parkinson's disease, depression, and anxiety disorders
-
Enzyme inhibition studies: The molecule's structure may allow it to interact with specific enzymes involved in neurotransmitter metabolism, providing insights into potential therapeutic targets
-
Receptor binding investigations: As a tool compound, it can help elucidate the binding requirements of various neuroreceptors, contributing to the development of more selective ligands
-
Structure-activity relationship (SAR) studies: The well-defined structure serves as a template for creating derivatives with varying functional groups to explore how structural modifications affect biological activity
The compound's role in neurotransmitter modulation research is particularly significant given the prevalence of neurological and psychiatric disorders and the ongoing need for improved treatments. By providing a tool to investigate the underlying biochemical mechanisms of these conditions, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate contributes to the advancement of therapeutic approaches for mental health disorders.
Additionally, the compound's utility in biochemical research extends to its potential as a building block for synthesizing more complex molecules that mimic natural neurotransmitters or modulators, allowing for detailed studies of neurotransmitter systems.
Analytical Chemistry Applications
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate has valuable applications in analytical chemistry, particularly in the detection and quantification of related compounds in biological samples. Its well-defined structure and chirality make it useful for developing precise analytical methods.
Key analytical applications include:
-
Reference standard development: The compound can serve as a calibration standard for chromatographic and spectroscopic analyses of related tetrahydroisoquinoline derivatives
-
Method development: Its functional groups provide handles for derivatization strategies that can enhance detection sensitivity in various analytical techniques
-
Chiral separation: The compound's defined stereochemistry makes it valuable for developing and validating chiral separation methods, which are crucial in pharmaceutical analysis
-
Bioanalytical assays: It may be employed in the development of assays for monitoring drug metabolism or neurotransmitter levels in biological samples
The presence of both hydroxyl and carboxylic acid groups in the molecule provides sites for chemical derivatization with fluorescent or UV-active tags, potentially enhancing detection capabilities in analytical methods such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).
The compound's utility in analytical chemistry contributes to improving research findings' accuracy by enabling the development of more sensitive and selective analytical methods for related compounds. This is particularly important in pharmacokinetic studies, neurotransmitter research, and quality control of pharmaceutical products containing tetrahydroisoquinoline derivatives.
Material Science Applications
In material science, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate finds applications in developing advanced materials, particularly in drug delivery systems that can enhance treatment effectiveness. The compound's functional groups and structural properties make it valuable for creating specialized materials with specific chemical and physical characteristics.
Notable material science applications include:
-
Drug delivery systems: The compound can be incorporated into polymeric materials to create carriers that release pharmaceutical agents in a controlled manner
-
Chiral materials: Its defined stereochemistry makes it useful for developing materials with chiral recognition properties, important in separation science and sensing applications
-
Functional coatings: The molecule's ability to form hydrogen bonds through its hydroxyl and carboxylic acid groups may be exploited in the development of specialized surface coatings
-
Biomimetic materials: Its structural similarity to certain biological molecules may be leveraged to create materials that interface effectively with biological systems
The hydroxyl and carboxylic acid groups provide reactive sites that allow for chemical incorporation into various material platforms through covalent bonding, while also enabling non-covalent interactions such as hydrogen bonding that can influence material properties. These functional groups facilitate the compound's integration into polymeric networks, hydrogels, or supramolecular assemblies.
In drug delivery applications specifically, the compound's incorporation can potentially enhance the targeting of therapeutic agents to specific tissues or cells, improve the stability of encapsulated drugs, or modulate release kinetics to achieve optimal therapeutic outcomes.
Research Findings and Future Directions
Research on (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate continues to evolve, with several promising directions for future investigation. Current findings highlight its versatility across multiple scientific domains and suggest potential areas for further exploration.
Key research findings include:
-
The compound's utility as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders
-
Its role in neurotransmitter modulation studies, contributing to our understanding of biochemical pathways involved in mental health conditions
-
Applications in analytical chemistry, where it helps improve the accuracy of detection and quantification methods for related compounds
-
Potential in materials science, especially in the development of drug delivery systems
Future research directions may include:
-
Development of more efficient and stereoselective synthetic routes to obtain the compound with higher purity and yield
-
Exploration of structure-activity relationships through the synthesis and evaluation of structural analogs
-
Investigation of its potential applications in treating specific neurological disorders based on its interaction with neurotransmitter systems
-
Advanced material applications, such as stimuli-responsive drug delivery systems or chiral separation media
-
Computational studies to better understand its molecular interactions with biological targets
The compound's well-defined structure, with its hydroxyl group, carboxylic acid functionality, and specific stereochemistry, provides a valuable platform for diverse scientific inquiries . Its continued study is likely to yield insights that span the interface of chemistry, biology, and materials science, potentially contributing to advances in therapeutics and analytical methodologies.
The dihydrate form specifically may warrant investigation regarding its stability, solubility, and bioavailability compared to the anhydrous form, potentially informing formulation strategies for pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume